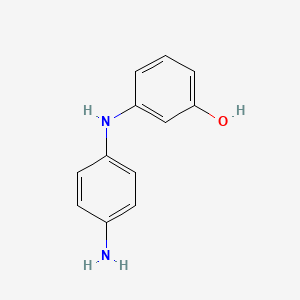

3-(4-Aminoanilino)phenol

Description

3-(4-Aminoanilino)phenol is a phenolic compound featuring an aminoanilino group (-NH-C₆H₄-NH₂) at the meta position relative to the hydroxyl group. The compound’s structure suggests applications in pharmaceuticals, dyes, and materials science, particularly as a precursor for heterocyclic frameworks like acridines .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-(4-aminoanilino)phenol |

InChI |

InChI=1S/C12H12N2O/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h1-8,14-15H,13H2 |

InChI Key |

RHMIQUUCAGRRNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Aminoanilino)phenol with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparisons

4-Anilinophenol lacks the additional amino group, reducing its utility in multi-step syntheses but making it a simpler building block for dyes .

Synthetic Utility Compounds like 3-(4-aminoanilino)aniline (S2) are precursors to acridines, highlighting the role of aminoanilino-phenol derivatives in constructing nitrogen-containing heterocycles . The sulfonic acid and nitro groups in 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid make it suitable for azo dye synthesis, whereas the target compound’s hydroxyl and amino groups may favor coordination chemistry .

Physical Properties 4-Anilinophenol has a high melting point (>300°C), attributed to strong intermolecular hydrogen bonding . Similar behavior is expected for this compound, though exact data are unavailable. 3-(Diethylamino)phenol’s lower molecular weight (165.23 g/mol) and branched alkyl groups reduce its melting point compared to aromatic amine derivatives .

Safety and Handling Phenolic compounds like 4-Anilinophenol require protective gear (gloves, eye protection) due to irritant properties . Similar precautions are advised for this compound, especially given its reactive amino groups.

Research Findings

- Medicinal Chemistry: 4-Anilino-quinoline scaffolds (e.g., in ) demonstrate the importance of anilino-phenol motifs in drug discovery, particularly for kinase inhibitors .

- Thermal Stability: The high melting point of 4-Anilinophenol underscores the thermal resilience of phenolic amines, a trait likely shared by this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.